molecular formula C6H8O4 B14301890 Methyl 2-formyl-3-oxobutanoate CAS No. 115662-13-0

Methyl 2-formyl-3-oxobutanoate

Cat. No.: B14301890
CAS No.: 115662-13-0
M. Wt: 144.12 g/mol
InChI Key: WCKMNRMIESVWFW-UHFFFAOYSA-N
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Description

Methyl 2-formyl-3-oxobutanoate is an organic compound with the molecular formula C6H8O4. It is a derivative of butanoic acid and contains both aldehyde and ester functional groups. This compound is of interest in organic synthesis due to its reactivity and versatility in forming various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with formic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: this compound can be converted to methyl 2-formyl-3-oxobutanoic acid.

    Reduction: The reduction process yields methyl 2-hydroxy-3-oxobutanoate.

    Substitution: Substitution reactions can produce a variety of esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 2-formyl-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in drug synthesis.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 2-formyl-3-oxobutanoate involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing the compound to participate in condensation reactions, forming new carbon-carbon bonds. The ester group can undergo hydrolysis or transesterification, further expanding its utility in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetoacetate: Similar in structure but lacks the aldehyde group.

    Ethyl 3-methyl-2-oxobutanoate: An ester derivative with a similar backbone but different ester group.

    3-methyl-2-oxobutanoic acid: Contains a carboxylic acid group instead of an ester.

Uniqueness

Methyl 2-formyl-3-oxobutanoate is unique due to the presence of both aldehyde and ester functional groups, which provide a diverse range of reactivity. This dual functionality makes it a valuable intermediate in organic synthesis, allowing for the creation of a wide variety of chemical products.

Properties

CAS No.

115662-13-0

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

methyl 2-formyl-3-oxobutanoate

InChI

InChI=1S/C6H8O4/c1-4(8)5(3-7)6(9)10-2/h3,5H,1-2H3

InChI Key

WCKMNRMIESVWFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C=O)C(=O)OC

Origin of Product

United States

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